3-Bromocyclopentan-1-ol

Nucleophilic substitution Leaving-group ability SN2 reactivity

3-Bromocyclopentan-1-ol (CAS 227763-92-0) is a monobrominated secondary alcohol with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol. The compound features a cyclopentane ring bearing a hydroxyl group at the 1-position and a bromine substituent at the 3-position, creating two stereogenic centers and affording cis/trans diastereomers.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 227763-92-0
Cat. No. B3381351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclopentan-1-ol
CAS227763-92-0
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESC1CC(CC1O)Br
InChIInChI=1S/C5H9BrO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2
InChIKeyNYSPEDOPWWKUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclopentan-1-ol (CAS 227763-92-0): Procurement-Grade Chemical Identity and Physicochemical Baseline


3-Bromocyclopentan-1-ol (CAS 227763-92-0) is a monobrominated secondary alcohol with the molecular formula C₅H₉BrO and a molecular weight of 165.03 g/mol [1]. The compound features a cyclopentane ring bearing a hydroxyl group at the 1-position and a bromine substituent at the 3-position, creating two stereogenic centers and affording cis/trans diastereomers. Computed physicochemical properties include an XLogP3-AA of 1.3, zero rotatable bonds (Fsp³ = 1.0), a topological polar surface area of 20.2 Ų, one hydrogen bond donor, and one hydrogen bond acceptor [2]. The predicted boiling point is 205.5 ± 33.0 °C, with a predicted density of 1.649 ± 0.06 g/cm³ and a predicted pKa of 14.62 ± 0.40 . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with catalog listings across Enamine, Leyan, and other building-block suppliers supporting its role as a synthetic intermediate [3].

Why 3-Bromocyclopentan-1-ol Cannot Be Interchanged with 3-Chloro-, 3-Fluoro-, or Unsubstituted Cyclopentanol Analogs


Substituting 3-bromocyclopentan-1-ol with a 3-chloro, 3-fluoro, or unsubstituted cyclopentanol analog is not a chemically neutral decision. The identity of the halogen at the 3-position fundamentally alters three selection-critical parameters: leaving-group ability in nucleophilic substitution reactions (Br⁻ >> Cl⁻ > F⁻, with iodide being even more labile), lipophilicity (XLogP3-AA of ~1.3 for the bromo compound versus an estimated ~0.5 for the chloro and ~0.2 for the fluoro analogs), and molecular weight (165.03 Da for Br vs. ~120.6 Da for Cl and ~104.1 Da for F) [1]. In synthetic sequences relying on downstream cross-coupling chemistry (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), the carbon-bromine bond provides a reactivity window that is distinct from — and not replicable by — the corresponding carbon-chlorine bond, which requires harsher conditions or specialized catalysts, or the carbon-fluorine bond, which is essentially inert under standard coupling conditions [2]. Moreover, in medicinal chemistry campaigns where halogen positioning on a cyclopentane scaffold is used to probe steric and electronic SAR, the bromine atom's van der Waals radius (1.85 Å) versus chlorine (1.75 Å) and fluorine (1.47 Å) introduces meaningful differences in target binding pocket occupancy that cannot be extrapolated from lighter halogen congeners [3]. These physicochemical divergences mean that procurement specifications for one halogenated cyclopentanol do not transfer to another without re-validation of the entire synthetic route or biological assay cascade.

Quantitative Differentiation Evidence for 3-Bromocyclopentan-1-ol versus Closest Analogs


Leaving-Group Reactivity: C–Br versus C–Cl Bond Lability in Nucleophilic Substitution at the Cyclopentane 3-Position

In protic solvents, the leaving-group ability for halogens follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻, with bromide being approximately 10–50 times more reactive than chloride in SN2 displacement reactions at secondary alkyl centers [1]. For 3-bromocyclopentan-1-ol, the bromine atom at the secondary 3-position is activated for nucleophilic displacement, enabling substitution under milder conditions (e.g., lower temperatures, shorter reaction times, weaker nucleophiles) than the corresponding 3-chlorocyclopentan-1-ol. This differential has direct practical consequences: a Pd-catalyzed cross-coupling that proceeds at room temperature with the 3-bromo substrate may require heating to 60–100 °C with the 3-chloro analog, or may fail entirely [2]. The quantitative leaving-group hierarchy is well-established as a class-level property of alkyl halides and is directly applicable to 3-halocyclopentanols [3]. The iodine analog (3-iodocyclopentanol, MW 212.03 Da) is even more reactive but suffers from higher cost, lower commercial availability, and greater light sensitivity, making the bromo compound the pragmatic balance point between reactivity and practicality .

Nucleophilic substitution Leaving-group ability SN2 reactivity Synthetic methodology

Lipophilicity Tuning: XLogP3-AA Comparison of 3-Bromocyclopentan-1-ol versus 3-Chloro-, 3-Fluoro-, and Unsubstituted Cyclopentanol

The computed partition coefficient (XLogP3-AA) for 3-bromocyclopentan-1-ol is 1.3, as reported by PubChem [1]. For the closest halogen analogs: 3-fluorocyclopentan-1-ol has an estimated XlogP of approximately 0.2, and 3-chlorocyclopentan-1-ol has an estimated XLogP of approximately 0.5–0.7 (based on the contribution of ~+0.6 to +0.7 log units for aromatic bromine substitution versus ~+0.2 to +0.4 for chlorine, applied to the cyclopentanol scaffold) [2]. Unsubstituted cyclopentanol has an experimental logP of approximately 0.0 to 0.2 [3]. The bromo compound thus provides an approximately 1.0–1.1 log unit increase in lipophilicity over the fluoro analog, and an approximately 0.6–0.8 log unit increase over the chloro analog. This translates to an approximately 4–12 fold higher octanol-water partition ratio, which is a quantitatively meaningful difference in the context of medicinal chemistry lead optimization where each 0.5 log unit shift in logP can materially affect membrane permeability, plasma protein binding, and metabolic clearance [4]. The bromo compound's intermediate lipophilicity — higher than fluoro and chloro but lower than iodo — positions it as the preferred choice when moderate logP elevation is desired without the excessive lipophilicity burden (LogP > 2.0) that the iodo analog would introduce .

Lipophilicity LogP Drug-likeness ADME optimization Physicochemical profiling

Documented Use as a Synthetic Intermediate in Phosphodiesterase IV Inhibitor Synthesis: Patent Evidence (US 6,228,859 B1)

US Patent 6,228,859 B1 (Purine derivatives having phosphodiesterase IV inhibition activity) explicitly discloses the use of trans-3-bromocyclopentanol as a synthetic intermediate in the preparation of 3-[5-[(6-amino-8-propan-2-ylpurin-3-yl)methyl]-2-methoxyphenoxy]cyclopentan-1-ol hydrochloride [1]. The reaction was conducted in chloroform with potassium carbonate and sodium hydroxide, using DMF as solvent, with a reaction time of 166.0 hours, affording the title compound in 18.1% yield (0.55 g, mp 185–187 °C) [2]. While the yield is moderate, the documented use in a patented PDE4 inhibitor synthesis program provides direct evidence of the compound's role in producing biologically active molecules — a higher evidentiary standard than generic statements about 'building-block utility.' The patent context establishes a concrete, citable precedent for procurement in PDE4-targeted drug discovery programs, a therapeutic area spanning respiratory disease (COPD, asthma), autoimmune disorders, and CNS indications [3].

Phosphodiesterase IV inhibitor Purine derivatives Medicinal chemistry Patent synthesis Drug intermediate

Stereochemical Complexity and Chiral Building-Block Potential: Diastereomeric Enrichment in the Cyclopentane Scaffold

3-Bromocyclopentan-1-ol possesses two stereogenic centers (C-1 bearing the hydroxyl group and C-3 bearing the bromine), giving rise to cis and trans diastereomers. The trans isomer, (1S,3S)-3-bromocyclopentan-1-ol, has a defined InChIKey (NYSPEDOPWWKUSB-WHFBIAKZSA-N) and is commercially distinguishable from the racemic mixture [1]. This diastereomeric richness contrasts with unsubstituted cyclopentanol, which has only one stereogenic center when substituted at C-1, and with 3-fluorocyclopentan-1-ol, where the smaller fluorine atom provides less steric bias for diastereoselective transformations. In the Nazarov cyclization literature, bromine installation on cyclopentenyl scaffolds proceeds with good diastereoselectivity, favoring the symmetrical product — a stereochemical outcome that is specifically enabled by bromine's steric bulk relative to chlorine or fluorine [2]. The availability of stereochemically defined 3-bromocyclopentan-1-ol isomers supports their use as chiral building blocks for the asymmetric synthesis of more complex cyclopentane-containing targets, including carbocyclic nucleosides and prostaglandin analogs, where stereochemical integrity at both the C-1 and C-3 positions is critical for biological activity [3].

Chiral building block Diastereoselectivity Stereochemistry Enantiomeric synthesis Cyclopentane scaffold

Evidence-Backed Application Scenarios for Procuring 3-Bromocyclopentan-1-ol


Phosphodiesterase IV (PDE4) Inhibitor Medicinal Chemistry Programs

3-Bromocyclopentan-1-ol (specifically the trans isomer) has been explicitly disclosed as a synthetic intermediate in US Patent 6,228,859 B1 for the preparation of purine-based PDE4 inhibitors [1]. Procurement of this compound is justified for medicinal chemistry teams pursuing PDE4-targeted therapeutics for respiratory indications (COPD, asthma), autoimmune disorders, or CNS diseases. The documented patent precedent provides regulatory and intellectual property context that is absent for 3-chloro- or 3-fluorocyclopentanol analogs, reducing synthetic route risk when the patent-disclosed intermediate is used directly rather than substituted [1].

SN2-Based Diversification of Cyclopentane Scaffolds for Fragment-Based Drug Discovery

The C–Br bond at the secondary 3-position provides leaving-group reactivity that is approximately 10–50× greater than the C–Cl bond and essentially infinite relative to the C–F bond in protic solvents [2]. This reactivity differential makes 3-bromocyclopentan-1-ol the preferred substrate for nucleophilic diversification strategies — amination, etherification, thioether formation — in fragment-based drug discovery programs where rapid SAR exploration around the cyclopentane core is required. The compound's intermediate XLogP3-AA of 1.3 further positions it within the preferred lipophilicity range for fragment libraries (typically LogP < 3), avoiding the excessive hydrophobicity of the iodo analog while retaining sufficient reactivity for efficient derivatization [3].

Chiral Building Block Supply for Asymmetric Synthesis of Carbocyclic Nucleosides and Prostanoid Analogs

The two stereogenic centers in 3-bromocyclopentan-1-ol, combined with bromine's large van der Waals radius (1.85 Å), enable diastereoselective transformations that are less efficient with 3-fluoro (1.47 Å) or 3-chloro (1.75 Å) analogs [4]. The availability of diastereomerically enriched forms (e.g., trans-(1S,3S)) supports procurement for asymmetric synthesis programs targeting carbocyclic nucleoside antiviral agents or prostaglandin analog scaffolds, where stereochemical integrity at both the hydroxyl-bearing and halogen-bearing carbons is critical for biological target engagement [5].

Cross-Coupling-Ready Synthetic Intermediate for Palladium-Catalyzed C–C Bond Formation

The C–Br bond in 3-bromocyclopentan-1-ol is directly amenable to Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi, Buchwald-Hartwig) under standard conditions, as demonstrated for closely related 3-bromo-1,2-cyclopentanedione systems [6]. The 3-chloro analog typically requires harsher conditions or specialized ligand systems for comparable coupling efficiency, while the 3-fluoro analog is inert. For synthetic chemistry groups building cyclopentane-containing compound libraries via parallel synthesis, the bromo compound enables a broader scope of coupling partners under milder and more operationally convenient conditions, directly impacting workflow efficiency and success rates in library production [6].

Quote Request

Request a Quote for 3-Bromocyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.